molecular formula C8H8ClNO2 B159884 Ethyl 5-Chloropyridine-2-carboxylate CAS No. 128072-93-5

Ethyl 5-Chloropyridine-2-carboxylate

Cat. No.: B159884
CAS No.: 128072-93-5
M. Wt: 185.61 g/mol
InChI Key: BEBBWTPLBRZIOF-UHFFFAOYSA-N
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Description

Ethyl 5-Chloropyridine-2-carboxylate is an organic compound with the molecular formula C8H8ClNO2. It is a colorless liquid with a special odor and is poorly soluble in water but easily soluble in organic solvents . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-Chloropyridine-2-carboxylate can be synthesized through the esterification of 5-chloro-2-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-Chloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Reduction Reactions: Reduced derivatives with different functional groups.

    Oxidation Reactions: Oxidized products such as carboxylic acids.

Scientific Research Applications

Chemical Synthesis

Ethyl 5-Chloropyridine-2-carboxylate is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds, including:

  • Pyridones
  • Pyrimidines
  • Thiazoles

These compounds are significant in medicinal chemistry and materials science due to their diverse biological activities and applications. The synthesis of this compound can be achieved through several methods, including:

  • Reaction of 5-chloropyridine-2-carboxylic acid with ethanol under acidic conditions.
  • Palladium-catalyzed C-H arylation of ethyl acetate with 5-chloropyridine.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Agricultural Applications

One of the prominent applications of this compound is its use as an agricultural pesticide . Research indicates that it exhibits effectiveness against various pests, including aphids and scale insects. This biological activity positions it as a potential candidate for inclusion in pest management strategies aimed at enhancing agricultural productivity and sustainability.

Compound NameActivity TypeTarget Pests
This compoundPesticideAphids, Scale Insects
Mthis compoundPesticideVarious Insect Pests
Ethyl 5-(Hydroxymethyl)picolinateHerbicideBroadleaf Weeds

Pharmaceutical Applications

In pharmaceutical research, this compound has been identified as a substrate for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for evaluating both the efficacy and safety of compounds derived from this compound in therapeutic contexts.

Case Study: Cytochrome P450 Interaction

A study highlighted the potential effects of this compound on specific enzymatic pathways involved in drug metabolism. This interaction suggests that derivatives of this compound could be developed into pharmaceuticals with targeted metabolic profiles.

Mechanism of Action

The mechanism of action of Ethyl 5-Chloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 5-Chloropyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-Bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 5-Fluoropyridine-2-carboxylate: Contains a fluorine atom instead of chlorine.

    Ethyl 5-Iodopyridine-2-carboxylate: Contains an iodine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and properties compared to its bromine, fluorine, and iodine analogs. This makes it particularly useful in specific chemical reactions and applications .

Biological Activity

Ethyl 5-chloropyridine-2-carboxylate (CAS No. 128072-93-5) is a compound of significant interest in medicinal chemistry and biological research. This article examines its biological activity, mechanisms of action, and applications in drug development, supported by relevant studies and findings.

This compound is characterized by its molecular formula C8H8ClNO2C_8H_8ClNO_2 and a molecular weight of approximately 187.61 g/mol. It features a pyridine ring substituted with a chlorine atom and an ethyl ester functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific molecular targets, modulating various biochemical pathways. The compound has been noted for its potential in inhibiting key enzymes involved in cancer proliferation and other disease pathways .

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of this compound against several cancer cell lines. In vitro assays have shown that this compound exhibits significant inhibitory activity against mutant EGFR and BRAF pathways, which are crucial in the context of various cancers .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
This compoundMCF-10A (non-cancerous)>50
This compoundA549 (lung)68
This compoundHCT116 (colon)74
ErlotinibA549 (lung)80

The results indicate that while this compound does not exhibit cytotoxicity at higher concentrations (e.g., >50 µM), it effectively inhibits the growth of cancer cells at lower concentrations, suggesting a selective mechanism of action.

Enzyme Inhibition

This compound has been utilized as a building block for synthesizing other biologically active molecules, particularly those targeting enzyme pathways involved in cancer. Its structural characteristics allow it to interact with enzymes, potentially leading to the development of novel therapeutic agents.

Case Studies

  • Study on EGFR Inhibition : A study conducted on various derivatives of chloropyridines revealed that this compound showed promising results in inhibiting EGFR with an IC50 value comparable to established inhibitors like erlotinib . This positions it as a candidate for further development in targeted cancer therapies.
  • Pharmacological Applications : Research has indicated that compounds derived from this compound have been explored for their potential in treating solid tumors and lymphomas, underscoring the compound's versatility in medicinal chemistry .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary assessments suggest that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive toxicological studies are necessary to establish its safety for clinical use .

Properties

IUPAC Name

ethyl 5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBBWTPLBRZIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572548
Record name Ethyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128072-93-5
Record name Ethyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium acetate (117 mg), 1,1′-bis(diphenylphosphino)ferrocene (577 mg) and triethylamine (1.4 mL) were added to an ethanol-DMF mixed solvent (1/1, 30 mL) of 2-bromo-5-chloropyridine (1.0 g), and stirred overnight in a carbon monoxide atmosphere (1 atmospheric pressure) at 50° C. Ethanol was evaporated off under reduced pressure from the reaction solution, water was added to the resulting residue, and extracted with hexane/ethyl acetate (2/3). The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 4/1) to obtain the entitled compound (1.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 mL
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reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
ethanol DMF
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
117 mg
Type
catalyst
Reaction Step Two
Quantity
577 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the compound (3.16 g) obtained in (2) above in ethanol (5 ml) was added a 2.7N hydrochloric acid-ethanol solution (10 ml) and the mixture was stirred with refluxing for 2 hours. Ethanol was distilled away under reduced pressure, and the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution and extracted with ethyl acetate. The extract was dried over magnesium sulfate and the solvent was distilled away under reduced pressure to give 4.10 g of a pale-brown solid (yield 97%).
[Compound]
Name
compound
Quantity
3.16 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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5 mL
Type
reactant
Reaction Step One
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hydrochloric acid ethanol
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

1.2 g (8.2 mmol) of 2,5-dichloropyridine was dissolved in 50 ml of acetonitrile. 1.46 g (9.7 mmol) of sodium iodide and 0.7 ml (9.7 mmol) of acetyl chloride were added to the obtained solution, and they were stirred at 50° C. overnight. After the treatment with ethyl acetate as the extracting solvent by an ordinary method, the obtained crude product was dissolved in 15 ml of DMF. 182 mg (0.8 mmol) of palladium acetate, 147 mg (0.56 mmol) of triphenylphosphine, 2.3 ml of ethanol and 1.3 ml (9.7 mmol) of triethylamine were added to the obtained solution, and they were stirred in the presence of carbon monoxide at 70° C. overnight. After the treatment with ethyl acetate as the extracting solvent by an ordinary method, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
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50 mL
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1.46 g
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0.7 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
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15 mL
Type
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Reaction Step Six
Quantity
147 mg
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Reaction Step Seven
Quantity
1.3 mL
Type
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Reaction Step Seven
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182 mg
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Reaction Step Seven
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2.3 mL
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Reaction Step Seven

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